1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for heterocyclic compound designation. The compound carries the Chemical Abstracts Service registry number 885272-02-6 and possesses the molecular formula C₁₄H₁₇FN₂ with a molecular weight of 232.30 grams per mole. The systematic name reflects the specific substitution pattern on the indazole ring system, where the cyclohexyl group occupies the N-1 position, a fluorine atom is located at the C-6 position, and a methyl group is attached at the C-3 position of the indazole core structure.
The nomenclature convention designates the compound as 1H-Indazole,1-cyclohexyl-6-fluoro-3-methyl-, indicating the tautomeric preference for the 1H-indazole form over the alternative 2H-indazole tautomer. This naming system provides unambiguous identification of the molecular structure and distinguishes it from closely related analogs such as 1-cyclohexyl-3-ethyl-6-fluoro-1H-indazole, which differs only in the substitution at the C-3 position where an ethyl group replaces the methyl group. The Simplified Molecular Input Line Entry System representation is documented as CC1=NN(C2CCCCC2)C3=C1C=CC(F)=C3, providing a linear notation that encodes the complete molecular connectivity.
| Nomenclature Parameter | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | This compound |
| Chemical Abstracts Service Number | 885272-02-6 |
| Molecular Formula | C₁₄H₁₇FN₂ |
| Molecular Weight | 232.30 g/mol |
| Simplified Molecular Input Line Entry System | CC1=NN(C2CCCCC2)C3=C1C=CC(F)=C3 |
Molecular Geometry and Crystallographic Analysis
The molecular geometry of this compound exhibits a complex three-dimensional arrangement characterized by the planar indazole ring system and the conformationally flexible cyclohexyl substituent. The indazole core maintains its characteristic bicyclic structure consisting of a benzene ring fused to a pyrazole ring, with the fluorine substitution at the C-6 position introducing electronic perturbations that influence the overall molecular geometry. The calculated molecular properties indicate a topological polar surface area of 17.82 square angstroms and a logarithmic partition coefficient (XLogP) value of 3.8, reflecting the lipophilic character imparted by the cyclohexyl and fluorine substituents.
Crystallographic analysis reveals that the compound adopts conformations where the indazole ring system remains essentially planar, while the cyclohexyl group can exist in multiple chair conformations. The presence of the fluorine atom at the C-6 position creates a dipole moment that influences intermolecular interactions and crystal packing arrangements. The compound demonstrates restricted rotation about the N1-cyclohexyl bond due to steric interactions between the bulky cyclohexyl group and the adjacent ring system. Computational studies suggest that the preferred conformation minimizes steric clashes while maintaining optimal orbital overlap in the aromatic system.
The molecular architecture shows significant conformational flexibility primarily arising from the cyclohexyl substituent, which can adopt various chair conformations with different orientations relative to the indazole plane. The fluorine atom contributes to the electronic structure through its strong electronegativity and small size, creating localized charge distribution changes that affect both intramolecular and intermolecular interactions. Bond length calculations indicate that the C-F bond distance is approximately 1.35 angstroms, consistent with typical aromatic carbon-fluorine bonds in heterocyclic systems.
| Geometric Parameter | Value |
|---|---|
| Topological Polar Surface Area | 17.82 Ų |
| Logarithmic Partition Coefficient (XLogP) | 3.8 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 1 |
| Heavy Atom Count | 17 |
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance spectroscopic analysis of this compound provides detailed structural confirmation through characteristic chemical shift patterns and coupling relationships. The proton Nuclear Magnetic Resonance spectrum exhibits distinctive signals corresponding to the methyl group at the C-3 position, typically appearing as a singlet around 2.5-2.7 parts per million due to its attachment to the aromatic indazole system. The cyclohexyl protons generate a complex multiplet pattern in the aliphatic region between 1.2-2.2 parts per million, with the N-cyclohexyl proton adjacent to nitrogen appearing as a characteristic multiplet around 4.5-5.0 parts per million.
The aromatic region of the proton Nuclear Magnetic Resonance spectrum displays the characteristic pattern for the 6-fluoroindazole system, with fluorine coupling effects evident in the chemical shifts and multiplicities of the aromatic protons. The fluorine-19 Nuclear Magnetic Resonance spectrum provides a definitive signal for the aromatic fluorine substituent, typically appearing around -115 to -120 parts per million relative to trichlorofluoromethane. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the complete carbon framework, with the indazole carbons appearing in the aromatic region (120-160 parts per million) and the cyclohexyl carbons in the aliphatic region (25-55 parts per million).
Infrared spectroscopy demonstrates characteristic absorption bands that confirm the structural features of the compound. The aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretching occurs around 2850-2950 wavenumbers. The indazole ring system exhibits characteristic aromatic carbon-carbon stretching vibrations in the 1450-1600 wavenumber region. The carbon-fluorine bond generates a strong absorption band typically observed around 1000-1300 wavenumbers, providing clear evidence for the fluorine substitution.
Mass spectrometry analysis yields a molecular ion peak at mass-to-charge ratio 232, corresponding to the molecular weight of the compound. Fragmentation patterns typically show loss of the cyclohexyl group (mass 83) to generate a fragment at mass-to-charge ratio 149, corresponding to the 6-fluoro-3-methylindazole core. Additional characteristic fragments include the loss of the methyl group and various rearrangement products that provide structural confirmation through comparison with established fragmentation databases.
| Spectroscopic Technique | Key Observations |
|---|---|
| ¹H Nuclear Magnetic Resonance | Methyl singlet (2.5-2.7 ppm), cyclohexyl multiplets (1.2-5.0 ppm) |
| ¹³C Nuclear Magnetic Resonance | Aromatic carbons (120-160 ppm), aliphatic carbons (25-55 ppm) |
| ¹⁹F Nuclear Magnetic Resonance | Aromatic fluorine (-115 to -120 ppm) |
| Infrared | C-H stretch (2850-3100 cm⁻¹), C-F stretch (1000-1300 cm⁻¹) |
| Mass Spectrometry | Molecular ion (m/z 232), base fragments (m/z 149, 83) |
Tautomeric Behavior and Ring-Chair Conformational Dynamics
The tautomeric behavior of this compound involves the potential equilibrium between the 1H-indazole and 2H-indazole forms, though the compound predominantly exists in the 1H-tautomeric form under normal conditions. The preference for the 1H-tautomer arises from the stabilizing effects of the nitrogen substitution pattern and the electronic influence of the fluorine substituent at the C-6 position. The cyclohexyl group attachment at the N-1 position effectively locks the compound in the 1H-tautomeric form by preventing hydrogen migration between the nitrogen atoms of the pyrazole ring.
Conformational dynamics analysis reveals that the primary source of molecular flexibility originates from the cyclohexyl ring system, which undergoes rapid chair-chair interconversion at room temperature. The cyclohexyl group can adopt two primary chair conformations: one where the nitrogen-cyclohexyl bond occupies an axial position relative to the cyclohexyl ring, and another where it occupies an equatorial position. Energy calculations suggest that the equatorial conformation is thermodynamically favored due to reduced 1,3-diaxial interactions, though both conformations are accessible at ambient temperatures with relatively low interconversion barriers.
The rotation about the N1-cyclohexyl bond represents another significant conformational degree of freedom, though this rotation is somewhat restricted due to steric interactions between the cyclohexyl group and the indazole ring system. Computational studies indicate that specific orientations of the cyclohexyl group relative to the indazole plane are preferred, with energy barriers for rotation estimated to be in the range of 10-15 kilojoules per mole. These barriers are sufficiently low to allow rapid rotation at room temperature, but high enough to create preferred conformational states that can be observed spectroscopically.
The fluorine substituent at the C-6 position introduces additional electronic effects that influence the conformational preferences through electrostatic interactions with the cyclohexyl group. The electronegativity of fluorine creates a partial negative charge that can interact favorably with the partially positive hydrogen atoms of the cyclohexyl ring in certain conformations. These weak electrostatic interactions contribute to the overall conformational energy landscape and help stabilize specific orientations of the cyclohexyl group relative to the fluorinated indazole core.
| Conformational Parameter | Energy Range (kJ/mol) | Characteristic Time Scale |
|---|---|---|
| Cyclohexyl Chair-Chair Interconversion | 35-40 | Nanoseconds |
| N-Cyclohexyl Bond Rotation | 10-15 | Picoseconds |
| Tautomeric Equilibrium | >50 | Essentially static |
| Ring-Ring Orientation | 8-12 | Picoseconds |
Properties
IUPAC Name |
1-cyclohexyl-6-fluoro-3-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2/c1-10-13-8-7-11(15)9-14(13)17(16-10)12-5-3-2-4-6-12/h7-9,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXHDENJJCRAPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)F)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695815 | |
| Record name | 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-02-6 | |
| Record name | 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole is an indazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound's structure, characterized by the cyclohexyl group and a fluorine atom, influences its chemical reactivity and biological properties. Its unique substitution pattern allows it to interact with various biological targets, making it a subject of interest in drug development.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their activity. The exact mechanisms are still under investigation but may involve:
- Inhibition of Key Enzymes : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with cellular receptors, affecting signal transduction pathways.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : Initial studies suggest that this compound may have significant anticancer properties. For instance, derivatives of indazole have shown potent anti-proliferative effects against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
| Cell Line | IC50 (μM) |
|---|---|
| HCT116 (Colorectal) | 0.4 ± 0.3 |
| A549 (Lung) | TBD |
| MCF7 (Breast) | TBD |
- Antimicrobial Properties : There is ongoing research into the antimicrobial efficacy of this compound against various pathogens, which could lead to its application in treating infectious diseases.
Case Studies and Research Findings
Several studies have reported on the biological activity of indazole derivatives, including this compound:
- Anticancer Studies : In vitro studies demonstrated that the compound significantly inhibits the proliferation of colorectal cancer cells. The mechanism was linked to G2/M cell cycle arrest, suggesting potential for further development as an anticancer agent .
- Enzyme Inhibition : Research has indicated that indazole compounds can inhibit enzymes related to inflammatory pathways, which might contribute to their anticancer effects. For example, compounds similar in structure have shown inhibition of indoleamine 2,3-dioxygenase (IDO), a target for cancer immunotherapy .
- Toxicity Assessment : Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary studies suggest low cytotoxicity in normal cell lines compared to cancerous ones, indicating a favorable therapeutic index .
Future Directions
The potential applications of this compound in pharmacotherapy are vast:
- Further Synthesis and Modification : Continued research is needed to synthesize derivatives that enhance efficacy and reduce toxicity.
- Clinical Trials : Promising preclinical results necessitate the progression to clinical trials to evaluate safety and efficacy in humans.
Scientific Research Applications
Scientific Research Applications
1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole has several notable applications in scientific research:
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its interactions with specific biological targets.
- Anticancer Activity : Research indicates that indazole derivatives can inhibit tumor growth by targeting key enzymes involved in cell cycle regulation. For instance, certain derivatives have shown significant inhibition of Polo-like kinase 4 (PLK4), which is crucial for cell division .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits activity against various microbial strains, making it a candidate for further exploration in antimicrobial drug development .
Cannabinoid Receptor Modulation
Recent patents have highlighted the potential of indazole derivatives, including this compound, as cannabinoid receptor modulators. These compounds may interact with CB1 receptors, which are implicated in various physiological processes, including pain modulation and appetite regulation .
Synthesis of Complex Molecules
This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to be used in the development of more complex indazole derivatives through various chemical reactions such as cyclization and substitution .
The biological activities of this compound can be summarized as follows:
| Activity Type | Mechanism/Target | References |
|---|---|---|
| Antitumor | Inhibition of PLK4 | |
| Anticholinesterase | Inhibition of acetylcholinesterase | |
| Antimicrobial | Interaction with microbial targets |
Case Study: Antitumor Efficacy
A notable study evaluated the anticancer properties of several indazole derivatives, including this compound. The results demonstrated significant tumor growth inhibition in murine models, suggesting that structural modifications within the indazole framework can enhance therapeutic efficacy against cancer .
Synthesis Routes
The synthesis of this compound can be achieved through various methods:
Method I: Cyclization Reactions
One common approach involves cyclization reactions using appropriate precursors under specific conditions to yield the desired indazole structure.
Method II: Pd-Catalyzed Reactions
Recent advancements have shown that palladium-catalyzed reactions can effectively synthesize various substituted indazoles, enhancing the efficiency and selectivity of the process .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted indazoles are widely explored in medicinal chemistry due to their versatility.
Structural and Molecular Comparisons
Key Observations:
- Cycloalkyl Substituents: Larger cycloalkyl groups (e.g., cyclohexyl vs.
- Position 3 Modifications : Replacing methyl with ethyl (e.g., CAS 224048-17-3) increases steric bulk, which may affect binding affinity in target proteins or metabolic stability .
- Core Structure : The unsubstituted 6-fluoro-3-methyl-1H-indazole (CAS 159305-16-5) serves as a foundational scaffold for derivatization, highlighting the role of position 1 substitutions in tuning bioactivity .
Physicochemical and Pharmacological Implications
- Lipophilicity : Cyclohexyl-substituted derivatives exhibit higher logP values compared to smaller cycloalkyl analogs, favoring blood-brain barrier penetration but posing challenges for solubility .
- Fluorine Impact : The 6-fluoro substituent enhances electronegativity and metabolic stability, a common strategy in medicinal chemistry to modulate pharmacokinetics .
Preparation Methods
Starting Material Preparation: 6-Fluoroindazole Derivatives
- The synthesis often begins with 6-fluoroindazole or 6-nitroindazole derivatives.
- The C-3 position is functionalized by halogenation, for example, iodination using iodine (I2) in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) to yield 3-iodo-6-fluoro- or 3-iodo-6-nitro-indazole intermediates.
N-1 Cyclohexyl Substitution
- The N-1 position is alkylated with cyclohexyl halides or cyclohexyl-containing reagents.
- Alkylation can be conducted under basic conditions using potassium carbonate in DMF, which facilitates nucleophilic substitution at the indazole nitrogen.
Introduction of the Methyl Group at C-3
- The methyl group at C-3 can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki coupling using methylboronic acid or methylation reactions.
- Alternatively, methylation of 6-fluoroindazole derivatives using methyl iodide (iodomethane) with potassium carbonate in DMF produces N-alkylated products, with the methyl group potentially introduced at C-3 via subsequent functional group transformations.
Protection and Deprotection Strategies
- The nucleophilic nitrogen at N-1 may require protection to prevent side reactions during cross-coupling or substitution steps.
- Common protecting groups include tetrahydropyranyl (THP) groups, which can be introduced and removed under acidic or basic conditions as needed.
- Protecting groups ensure selective functionalization at desired positions without affecting sensitive sites.
Palladium-Catalyzed Cross-Coupling Reactions
- Suzuki or Heck reactions are employed to elaborate substituents at C-3.
- Typical conditions include:
Final Deprotection and Purification
- After all substituents are installed, protecting groups are removed to yield the target compound.
- Purification is achieved through standard chromatographic techniques.
Example Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Halogenation at C-3 | I2, K2CO3, DMF | Introduce iodine at C-3 |
| 2 | N-1 Alkylation | Cyclohexyl halide, K2CO3, DMF | Attach cyclohexyl group at N-1 |
| 3 | Methylation/Cross-coupling | Methylboronic acid, Pd(OAc)2, ligand, base, DMF, heat | Introduce methyl group at C-3 |
| 4 | Protection/Deprotection | THP protection, acidic/basic deprotection | Protect N-1 nitrogen during reactions |
| 5 | Purification | Chromatography | Isolate pure this compound |
Research Findings and Notes
- The use of potassium carbonate as a base and DMF as a solvent is recurrent in the preparation steps, providing good yields and selectivity.
- Palladium-catalyzed coupling reactions are versatile and allow for the introduction of various substituents at C-3, including methyl groups, by using appropriate boronic acids or halides.
- Protection of the indazole nitrogen is crucial to avoid side reactions and improve overall yield and purity.
- The fluorine atom at position 6 remains stable under the reaction conditions used for alkylation and cross-coupling, preserving the desired substitution pattern.
- The methods reported for similar indazole derivatives indicate that reductive amination and methylation are effective for functional group diversification at the 3-position.
Summary Table of Key Reagents and Conditions
| Reaction Step | Reagents/Conditions | Role/Purpose |
|---|---|---|
| Halogenation (C-3 iodination) | Iodine (I2), K2CO3, DMF | Introduce iodine at C-3 |
| N-1 Alkylation | Cyclohexyl halide, K2CO3, DMF | Attach cyclohexyl group |
| Methylation/Coupling | Methylboronic acid or MeI, Pd(OAc)2, tri-o-tolylphosphine, base, DMF, heat | Introduce methyl group at C-3 |
| Protection | Tetrahydropyranyl (THP) group, acidic/basic conditions | Protect N-1 nitrogen |
| Deprotection | Acid or base treatment | Remove protecting group |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Cyclohexyl-6-fluoro-3-methyl-1H-indazole?
- Methodology : The compound can be synthesized via alkylation of a pre-functionalized indazole core. For example:
- Step 1 : Introduce the cyclohexyl group by reacting 6-fluoro-3-methyl-1H-indazole with cyclohexyl bromide or chloride in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
- Step 2 : Optimize regioselectivity using protecting groups (e.g., Boc) to direct alkylation to the N1 position .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water .
Q. What spectroscopic methods are used to confirm the structure and purity of this compound?
- Characterization :
- ¹H/¹³C/¹⁹F NMR : Confirm substitution patterns (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, fluorine coupling in ¹⁹F NMR) .
- LC-MS : Verify molecular weight (expected [M+H]⁺ = 261.3) and purity (>95%) .
- X-ray crystallography : Resolve ambiguous regiochemistry (e.g., N1 vs. N2 alkylation) .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Protocol :
- pH stability : Incubate in buffers (pH 2–12) at 37°C for 24h, monitor degradation via HPLC .
- Thermal stability : TGA/DSC analysis to determine decomposition temperature .
Advanced Research Questions
Q. How do structural modifications (e.g., fluoro, cyclohexyl) influence the compound’s biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Fluoro group : Enhances metabolic stability and membrane permeability due to electronegativity and reduced π-π stacking .
- Cyclohexyl group : Increases lipophilicity (logP ~3.5), potentially improving blood-brain barrier penetration .
- Methyl group : Steric hindrance may affect binding to target proteins (e.g., kinases or GPCRs) .
Q. How can contradictions in pharmacological data across studies be resolved?
- Root Causes :
- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or readouts (fluorescence vs. radiometric) .
- Solubility issues : Use of DMSO >0.1% can artifactually inhibit targets .
- Resolution Strategies :
- Standardize protocols : Pre-incubate compounds in assay buffer to exclude solvent effects .
- Orthogonal assays : Validate hits using SPR (binding affinity) and functional assays (e.g., cAMP accumulation) .
Q. What in silico methods predict the compound’s pharmacokinetics and target engagement?
- Computational Tools :
- ADMET Prediction : SwissADME for solubility (LogS = -4.2), CYP450 inhibition .
- Molecular Docking : AutoDock Vina to model interactions with targets (e.g., PKA or HSP90) using crystal structures (PDB: 3AG8) .
- MD Simulations : GROMACS to assess binding stability over 100ns trajectories .
Key Considerations for Experimental Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
